1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- is a heterocyclic aromatic organic compound It features a benzimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- can be synthesized through a multi-step process starting from benzoic acid. The general steps include:
Oxidation: Benzoic acid is oxidized to benzoic anhydride using an oxidizing agent.
Condensation: The benzoic anhydride undergoes condensation with imidazole to form benzimidazole.
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The specific pathways involved depend on the biological context, but it often affects cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1H-benzimidazole-5-carbonitrile: Similar structure but with an amino group instead of a chlorine atom.
1H-Benzimidazole-5-carbonitrile: Lacks the amino and chloro substituents.
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- is unique due to the presence of both amino and chloro substituents, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C8H5ClN4 |
---|---|
Molekulargewicht |
192.60 g/mol |
IUPAC-Name |
6-amino-2-chloro-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-6-1-4(3-10)5(11)2-7(6)13-8/h1-2H,11H2,(H,12,13) |
InChI-Schlüssel |
DEZYIBJKDQAYIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1NC(=N2)Cl)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.